Vitride

Vue d'ensemble

Description

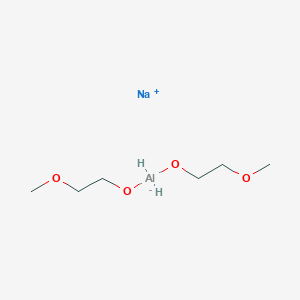

Vitride is a useful research compound. Its molecular formula is C6H16AlNaO4 and its molecular weight is 202.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Vitride has been employed as a safer and more cost-effective alternative to traditional reducing agents like Lithium Aluminium Hydride (LAH) in the synthesis of complex organic compounds. For example, a study highlighted its use in synthesizing (3-(2-dimethylaminoethyl)-1H-indol-5-yl) methanol, a key intermediate in anti-migraine medications. The research demonstrated that this compound could reduce multiple carbonyl groups simultaneously in a single step, significantly enhancing operational efficiency and safety in pharmaceutical processes .

1.2 Case Study: Reduction of Carbonyl Compounds

In a notable case, researchers utilized this compound to reduce 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate to its corresponding aldehyde. The process yielded high purity and conversion rates compared to conventional methods. The experimental setup involved using this compound in conjunction with various alcohols under controlled conditions, resulting in an efficient synthesis pathway with minimal side reactions .

Polymer Chemistry

2.1 Hydroxyl-Terminated Polymeric Products

This compound's reducing capabilities extend to polymer chemistry, where it has been used to create hydroxyl-terminated polymers from esters. A study conducted by NASA demonstrated the reduction of specific polymeric binders using this compound, resulting in products with well-defined hydroxyl functionalities essential for subsequent chemical modifications .

Environmental and Safety Considerations

3.1 Advantages Over Traditional Reducing Agents

This compound presents several environmental and safety advantages over traditional reagents:

- Lower Reactivity : this compound is less pyrophoric than LAH, making it safer to handle.

- Higher Thermal Stability : It can tolerate elevated temperatures without decomposing.

- Unlimited Shelf Life : Unlike some reducing agents that require careful storage conditions, this compound remains stable over time .

Propriétés

Formule moléculaire |

C6H16AlNaO4 |

|---|---|

Poids moléculaire |

202.16 g/mol |

Nom IUPAC |

sodium;bis(2-methoxyethoxy)alumanuide |

InChI |

InChI=1S/2C3H7O2.Al.Na.2H/c2*1-5-3-2-4;;;;/h2*2-3H2,1H3;;;;/q2*-1;2*+1;; |

Clé InChI |

XJIQVZMZXHEYOY-UHFFFAOYSA-N |

SMILES canonique |

COCCO[AlH2-]OCCOC.[Na+] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.